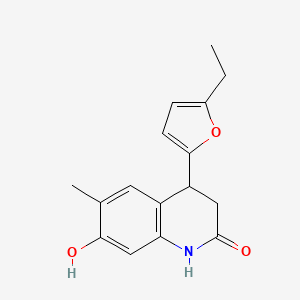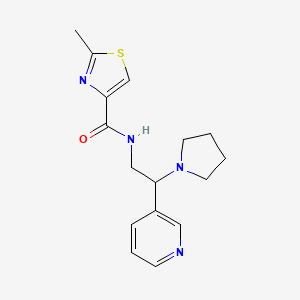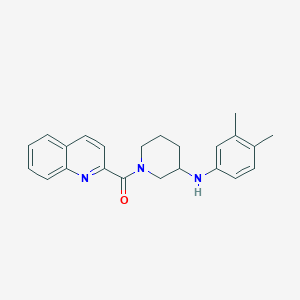
4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one, also known as EFHQ, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various areas of research. EFHQ is a heterocyclic compound that contains a quinoline ring structure with a furan group and a hydroxyl group attached to it.
Mecanismo De Acción
The mechanism of action of 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to inhibit the activity of protein kinase C (PKC) and activate the extracellular signal-regulated kinase (ERK) pathway. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins.
Biochemical and Physiological Effects:
4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neuroprotection studies, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress. In anti-inflammatory studies, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one analogs with improved pharmacological properties. Another area of interest is the investigation of 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one's potential applications in other areas of research, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one and its potential side effects.
In conclusion, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound with potential applications in various areas of research. Its synthesis method has been optimized to produce high yields with good purity. 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory properties. Its mechanism of action is believed to be related to its ability to modulate various signaling pathways in cells. 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one, including the development of analogs with improved pharmacological properties and investigation of its potential applications in other areas of research.
Aplicaciones Científicas De Investigación
4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer research, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection studies, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory studies, 4-(5-ethyl-2-furyl)-7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to reduce inflammation and pain.
Propiedades
IUPAC Name |
4-(5-ethylfuran-2-yl)-7-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-10-4-5-15(20-10)12-7-16(19)17-13-8-14(18)9(2)6-11(12)13/h4-6,8,12,18H,3,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBGRMDAUVVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CC(=O)NC3=C2C=C(C(=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}(pyridin-2-yl)methanone](/img/structure/B3811680.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B3811687.png)
![1'-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4'-bipiperidine](/img/structure/B3811699.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B3811712.png)
![N,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B3811713.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B3811719.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B3811722.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-3-ol](/img/structure/B3811726.png)

![5-ethyl-2-methyl-4-[(E)-2-phenylvinyl]pyrimidine](/img/structure/B3811738.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3811742.png)

![2-{2-[5-(1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3811789.png)
![1-(2,2-dimethylpropyl)-3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3811796.png)